3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a methoxyphenyl group, a thiazole ring, and a quinazoline core. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide to introduce the thiazole ring, followed by oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
- 3-(2-fluorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
- 3-(2-bromophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
The uniqueness of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its solubility and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C19H14N4O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H14N4O3S/c1-26-16-5-3-2-4-15(16)23-11-21-14-10-12(6-7-13(14)18(23)25)17(24)22-19-20-8-9-27-19/h2-11H,1H3,(H,20,22,24) |
InChI Key |
SEBHCIKYIVOGSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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